molecular formula C13H16N3O4 B1588874 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl CAS No. 38582-73-9

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

Cat. No. B1588874
CAS RN: 38582-73-9
M. Wt: 278.28 g/mol
InChI Key: BVNMZQREQCFTOC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (NO-TEMPO) is a spin-trapping agent and a nitroxide radical. NO-TEMPO is used in a variety of scientific research applications, including the study of free radical biology and biochemistry. It is a powerful tool for understanding the mechanisms of action of free radicals, their biochemical and physiological effects, and the advantages and limitations of laboratory experiments. NO-TEMPO is also used to study the effects of oxidative stress and to investigate the role of nitric oxide in various biological processes.

Scientific Research Applications

Magnetic Properties and Interactions

  • Synthesis and Magnetic Properties : The synthesis of various nitroxide radicals, including derivatives of 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl, and their magnetic properties were studied. These radicals exhibit ferromagnetic and antiferromagnetic interactions, with temperature-dependent molar magnetic susceptibilities measured by SQUID susceptometers. These studies contribute to understanding the magnetic behavior of organic radicals (Tanaka et al., 1998).

  • Ferromagnetic Intermolecular Coupling : Research on the nitronyl nitroxide radical 2-(4-thiomethylphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (related to the 2-(4-Nitrophenyl) derivative) revealed significant ferromagnetic intermolecular coupling. These findings are evidenced by magnetic measurements and EPR spectra, which are critical for understanding the magnetic interactions in these compounds (Caneschi et al., 1995).

Molecular Structures and Crystal Analysis

  • Crystal Structures of Nitroxide Radicals : Studies have been conducted on the crystal structures of nitronyl nitroxide radicals and their complexes, such as those derived from 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl. These studies include analyzing ligand formations and molecular interactions, essential for understanding the structural properties of these compounds (Zhu Hui-min, 2011).

Chemical Reactions and Interactions

  • Reactions with Nitric Oxide : Nitric oxide reacts with nitronyl nitroxides, including derivatives of the specified compound, to form imino nitroxides. This transformation is significant for understanding the chemical behavior of nitroxides and has implications in fields like biochemistry and materials science (Hogg et al., 1995).

Advanced Applications in Molecular Electronics

  • Photoswitching of Magnetic Interaction : Research involving the photoswitching of intramolecular magnetic interactions in compounds, including those related to 2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl, highlights advanced applications in molecular electronics. These findings demonstrate the potential of using such radicals in developing switchable magnetic materials (Matsuda & Irie, 2000).

properties

InChI

InChI=1S/C13H16N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNMZQREQCFTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457352
Record name p-NPNN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

CAS RN

38582-73-9
Record name p-NPNN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
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2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Reactant of Route 6
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl

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